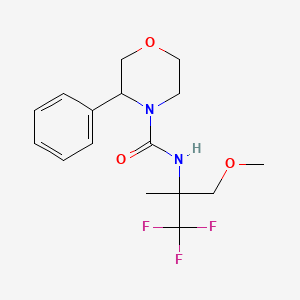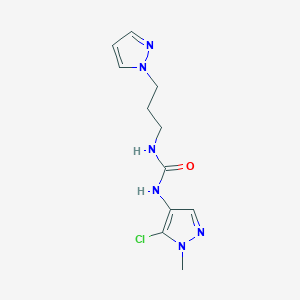
1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a cyclohexyl ring with a methyl substitution. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials would be 1-chloro-3-methyl-2-butanone and hydrazine hydrate. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Substitution Reaction: The resulting pyrazole derivative is then subjected to a substitution reaction with a chlorinating agent, such as thionyl chloride, to introduce the chlorine atom at the 5-position of the pyrazole ring.
Urea Formation: The final step involves the reaction of the chlorinated pyrazole derivative with 3-methylcyclohexyl isocyanate to form the desired urea compound. This reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may also be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction may result in the reduction of the urea group to an amine.
Substitution: The chlorine atom on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylphenyl)urea: This compound has a similar structure but with a phenyl ring instead of a cyclohexyl ring.
1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylbutyl)urea: This compound has a butyl group instead of a cyclohexyl ring.
Uniqueness
1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea is unique due to the presence of both a pyrazole ring and a cyclohexyl ring with specific substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The combination of the chlorine atom and the methyl groups on the pyrazole ring, along with the cyclohexyl ring, provides a unique scaffold for the development of new compounds with potential therapeutic and industrial applications.
Propiedades
IUPAC Name |
1-(5-chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O/c1-8-4-3-5-9(6-8)15-12(18)16-10-7-14-17(2)11(10)13/h7-9H,3-6H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZRRQDWOPZELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)NC2=C(N(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidin-1-yl]-3-(hydroxymethyl)benzonitrile](/img/structure/B6983595.png)
![3-(Hydroxymethyl)-4-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzonitrile](/img/structure/B6983602.png)
![5-[[1-(3-chlorophenyl)cyclopropyl]carbamoylamino]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6983609.png)

![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)urea](/img/structure/B6983629.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-[(1-methoxy-2-methylpropan-2-yl)carbamoylamino]benzamide](/img/structure/B6983635.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(4-methoxybutan-2-ylcarbamoylamino)benzamide](/img/structure/B6983639.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(2-hydroxypentylcarbamoylamino)benzamide](/img/structure/B6983644.png)
![4-[[cyclopropylmethyl(methyl)carbamoyl]amino]-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B6983649.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-[(3-methylcyclobutyl)carbamoylamino]benzamide](/img/structure/B6983657.png)
![1-[(1-Methylsulfanylcyclopropyl)methyl]-3-(1,2-thiazol-4-yl)urea](/img/structure/B6983672.png)
![1-(5-Chloro-1-methylpyrazol-4-yl)-3-[1-(3-chlorophenyl)cyclopropyl]urea](/img/structure/B6983678.png)

![1-(2-Methylpyridin-4-yl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea](/img/structure/B6983703.png)
